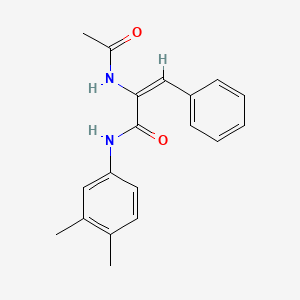![molecular formula C20H23NO B11558540 (1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol](/img/structure/B11558540.png)
(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol is an organic compound characterized by its unique structure, which includes a butylphenyl group, a methylphenyl group, and an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol typically involves the condensation of 4-butylaniline with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted imines or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest for the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to modulate biological pathways involved in diseases. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A compound with similar structural features, used in various chemical syntheses.
Acetylacetone: Another structurally related compound, known for its use in coordination chemistry and as a building block in organic synthesis.
Uniqueness
(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a compound of significant interest in multiple fields.
Propiedades
Fórmula molecular |
C20H23NO |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(Z)-3-(4-butylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H23NO/c1-3-4-5-17-8-12-19(13-9-17)21-15-14-20(22)18-10-6-16(2)7-11-18/h6-15,21H,3-5H2,1-2H3/b15-14- |
Clave InChI |
ANSXSZFENGRHNI-PFONDFGASA-N |
SMILES isomérico |
CCCCC1=CC=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-[(Z)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11558463.png)
![N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethyl-4-nitrophenoxy)acetohydrazide](/img/structure/B11558478.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11558486.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11558488.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558497.png)
![1-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 2-methylbenzoate](/img/structure/B11558511.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11558518.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11558522.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11558526.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11558534.png)
![2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11558537.png)
![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B11558542.png)
![(4Z)-5-methyl-2-(4-methylphenyl)-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11558549.png)
